molecular formula C16H18N4O2 B5535544 1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one CAS No. 5244-71-3

1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one

Cat. No. B5535544
CAS RN: 5244-71-3
M. Wt: 298.34 g/mol
InChI Key: XLHYQVMNGGETNK-UHFFFAOYSA-N
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Description

1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one is a compound that belongs to a class of heterocyclic compounds. These compounds are known for their complex structures and potential in various applications due to their unique chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, Ibrahim et al. (2023) describe the synthesis of a novel compound by reacting ethyl 2,5-dioxo-1,5-dihydro-2H-chromeno[2,3-b]pyridine-3-carboxylate with thiocarbohydrazide, leading to the formation of various heterocyclic systems linked to chromeno[2,3-b]pyridine-2,5(1H)-dione (Ibrahim et al., 2023). This suggests the complexity and diversity of reactions involved in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by multiple rings and functional groups. X-ray diffraction analyses often establish the stereochemistry of these compounds. For example, Li et al. (2015) used single-crystal X-ray diffraction analysis to determine the structures of certain chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11(10H)-one derivatives (Li et al., 2015).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, forming different derivatives with potential biological activities. The reactivity is often influenced by the presence of functional groups and the structural conformation of the molecule. For instance, Allehyani (2022) reported the synthesis of novel heteroannulated compounds containing chromenopyridopyrimidines, showcasing the versatility in chemical reactivity (Allehyani, 2022).

properties

IUPAC Name

1-(2-piperidin-1-ylethyl)chromeno[3,4-d]triazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16-14-15(12-6-2-3-7-13(12)22-16)20(18-17-14)11-10-19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYQVMNGGETNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966868
Record name 1-[2-(Piperidin-1-yl)ethyl][1]benzopyrano[3,4-d][1,2,3]triazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Piperidin-1-yl)ethyl][1]benzopyrano[3,4-d][1,2,3]triazol-4(1H)-one

CAS RN

5244-71-3
Record name 1-[2-(Piperidin-1-yl)ethyl][1]benzopyrano[3,4-d][1,2,3]triazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90966868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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